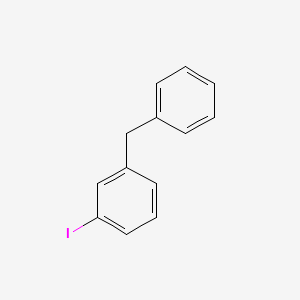

3-Iodo(methylenebisbenzene)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

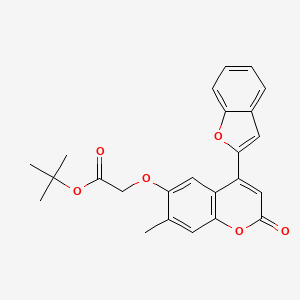

The description of an organic compound usually includes its molecular formula, structural formula, and possibly its physical appearance .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications

3-Iodo(methylenebisbenzene) has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and cholinesterase. This compound has also been shown to possess antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

Target of Action

The primary targets of 3-Iodo(methylenebisbenzene) are currently unknown . This compound belongs to the class of organic compounds known as iodobenzenes. Iodobenzenes are aromatic compounds that contain a benzene substituted with one or more iodine atoms .

Mode of Action

Iodobenzenes, in general, are known to undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

It’s worth noting that the study of metabolic pathways, ie, network structures of molecular interactions of biological systems, is a crucial aspect of understanding the effects of such compounds .

Result of Action

The molecular and cellular effects of 3-Iodo(methylenebisbenzene) are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, light intensity, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Iodo(methylenebisbenzene) is its potent inhibitory activity against enzymes and proteins. This makes it a valuable tool for studying the role of these molecules in various biological processes. However, the compound is also highly reactive and can be difficult to handle in the laboratory. Its toxicity and potential side effects also need to be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of 3-Iodo(methylenebisbenzene). One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for the compound. Additionally, the development of new synthetic methods for the compound could lead to improved yields and purity. Finally, the identification of new targets for the compound could expand its potential applications in scientific research.

Conclusion:

In conclusion, 3-Iodo(methylenebisbenzene) is a chemical compound that has significant potential in scientific research. Its potent inhibitory activity against enzymes and proteins makes it a valuable tool for studying various biological processes. However, its toxicity and potential side effects need to be carefully considered when designing experiments. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 3-Iodo(methylenebisbenzene) involves the reaction of 3-iodophenyl isocyanate with 3-iodoaniline in the presence of a base. The reaction takes place at room temperature and yields the desired compound in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Safety and Hazards

Properties

IUPAC Name |

1-benzyl-3-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOCNBOEEZABJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile](/img/structure/B2389885.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide](/img/structure/B2389886.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2389890.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2389892.png)

![2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2389893.png)

![Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2389895.png)

![N-cyclohexyl-2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2389901.png)